An In-depth Technical Guide to 6-Chloro-4-iodopyridine-3-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Chloro-4-iodopyridine-3-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-iodopyridine-3-carboxylic acid is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted pyridine derivative, it belongs to a class of compounds that are ubiquitous in FDA-approved pharmaceuticals and biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, plausible synthetic pathways, reactivity, and strategic applications, particularly in the context of drug discovery. The unique arrangement of a carboxylic acid, a moderately reactive chloro group, and a highly reactive iodo group on the pyridine scaffold makes this molecule a versatile building block for the regioselective synthesis of complex molecular architectures.[2]
Physicochemical and Structural Properties
Understanding the fundamental properties of 6-Chloro-4-iodopyridine-3-carboxylic acid is essential for its handling, reaction design, and analytical characterization. The key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-Chloro-4-iodopyridine-3-carboxylic acid | Acmec Biochemical[3] |
| Synonyms | 6-Chloro-4-iodonicotinic acid | Acmec Biochemical[3] |
| CAS Number | 1211578-80-1 | Acmec Biochemical[3] |
| Molecular Formula | C₆H₃ClINO₂ | Acmec Biochemical[3] |
| Molecular Weight | 283.45 g/mol | Acmec Biochemical[3] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO | --- |
Synthesis Pathways
Proposed Synthesis: Hydrolysis of a Nitrile Precursor
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry, achievable under either acidic or basic conditions.[4][5] Given the potential for side reactions on the electron-deficient, halogenated pyridine ring under harsh conditions, a carefully controlled hydrolysis is paramount.
Step-by-Step Protocol (Illustrative):
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Reaction Setup: To a solution of 6-Chloro-4-iodopyridine-3-carbonitrile in a suitable solvent mixture (e.g., aqueous ethanol), add a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide).[4]
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Heating: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up (Acidic Hydrolysis): Upon completion, cool the reaction mixture. The carboxylic acid product may precipitate upon cooling or require extraction with an organic solvent.[5]
-
Work-up (Basic Hydrolysis): After cooling, the resulting solution will contain the carboxylate salt. Carefully acidify the mixture with a strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the free carboxylic acid.[6]
-
Purification: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Causality: The choice between acidic or basic hydrolysis depends on the stability of the starting material and the desired final salt form before acidification. Basic hydrolysis is often faster but requires a final acidification step to isolate the carboxylic acid.[6]
Chemical Reactivity and Strategic Functionalization
The synthetic utility of 6-Chloro-4-iodopyridine-3-carboxylic acid is rooted in the differential reactivity of its three functional groups. This allows for a hierarchical and regioselective approach to molecular elaboration.
-
C4-Iodo Group: The carbon-iodine bond is the most labile and, therefore, the primary site for functionalization. It is highly susceptible to palladium-catalyzed cross-coupling reactions. The established order of reactivity for halogens in such reactions is I > Br > Cl > F, a trend that correlates inversely with bond dissociation energy.[2] This makes the oxidative addition of palladium(0) to the C-I bond the most favorable and often the rate-determining step.
-
C6-Chloro Group: The carbon-chlorine bond is significantly less reactive than the C-I bond.[7] It can be targeted for substitution under more forcing conditions or via nucleophilic aromatic substitution (SNAAr), typically after the C4 position has been functionalized.
-
C3-Carboxylic Acid Group: This group provides a handle for standard transformations such as esterification, amidation (e.g., via activation with coupling reagents like EDC/HOBt), or reduction to an alcohol.
This differential reactivity allows for a modular synthesis strategy, as depicted in the following diagram.
Caption: Regioselective reactivity map of the title compound.
Applications in Drug Discovery
Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in a vast number of therapeutic agents, including treatments for cancer, tuberculosis, and hyperlipidemia.[8] They are particularly prominent as enzyme inhibitors.[1]
Role as a Scaffold for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The pyridine core often serves as a "hinge-binding" motif, forming critical hydrogen bonds within the ATP-binding pocket of the target kinase.[9] 6-Chloro-4-iodopyridine-3-carboxylic acid is an ideal starting material for building libraries of potential kinase inhibitors. A typical discovery workflow would leverage its regioselective reactivity.
The workflow diagram below illustrates how this building block can be used to generate a diverse library of compounds for screening.
Caption: Drug discovery workflow using the title compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Chloro-4-iodopyridine-3-carboxylic acid is not publicly available, data from closely related halogenated pyridines can be used to infer its hazard profile. Compounds of this class are generally irritants and harmful if ingested or inhaled. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.
| Hazard Category | Precautionary Statement | Recommended PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. | Chemical-resistant gloves, lab coat, safety glasses with side shields, NIOSH-approved respirator. |
| Skin Corrosion/Irritation | Causes skin irritation. Wash skin thoroughly after handling. | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye/face protection. | Safety glasses with side shields or goggles. |
Note: This information is inferred and should be supplemented by a compound-specific SDS before handling.
Conclusion
6-Chloro-4-iodopyridine-3-carboxylic acid is a high-value, strategically functionalized building block for advanced organic synthesis. Its key attribute is the predictable, regioselective reactivity of its halogen substituents, which enables chemists to perform sequential cross-coupling and substitution reactions with a high degree of control. This feature, combined with the proven importance of the pyridine carboxylic acid scaffold in medicinal chemistry, establishes this compound as an indispensable tool for researchers aiming to construct novel and complex molecules, particularly in the pursuit of new enzyme inhibitors and other therapeutic agents.
References
-
Özdemir, İ., & Demir, S. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 23(11), 2841. Available at: [Link]
-
Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
-
Sainsbury, M., et al. (1998). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
BuyersGuideChem. (n.d.). Product Search Results. Available at: [Link]
-
Cnsreagent. (n.d.). 6-氯-4-碘烟酸. Available at: [Link]
-
Acmec Biochemical. (n.d.). 6-Chloro-4-iodonicotinic acid. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports, 13(1), 1-21. Available at: [Link]
-
Wang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
-
Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437-4441. Available at: [Link]
-
Kumar, V., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry, 63(23), 14356-14385. Available at: [Link]
-
Ranjbar Karimi, R., et al. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. Organic Chemistry Research, 5(1), 73-79. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Available at: [Link]
-
Martinkova, L., & Vesela, A. B. (2009). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis, 2009/1, 1-28. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
Bräse, S., & Schmalz, H. G. (2005). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Targets in Heterocyclic Systems, 9, 1-23. Available at: [Link]
-
Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 108-119. Available at: [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1211578-80-1[6-Chloro-4-iodonicotinic acid]- Acmec Biochemical [acmec.com.cn]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
